(3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Proton NMR (¹H NMR) analysis reveals distinct signals corresponding to the compound's unique hydrogen environments:
| Chemical Shift (δ, ppm) | Integration | Assignment |
|---|---|---|
| 6.50–6.70 (doublet) | 2H | Aromatic protons (H3 and H5 of phenyl ring) |
| 3.80–3.95 (singlet) | 6H | Methoxy (-OCH3) protons |
| 3.10–3.30 (multiplet) | 2H | Methylene protons adjacent to nitrile (-CH2CN) |
| 2.90–3.10 (multiplet) | 1H | Methine proton at C3 |
| 1.50–1.70 (broad singlet) | 2H | Amino (-NH2) protons |
Carbon-13 (¹³C NMR) spectrum exhibits peaks at:
- 155–160 ppm (C-O of methoxy groups)
- 120–125 ppm (aromatic carbons)
- 118 ppm (nitrile carbon, C≡N)
- 45–50 ppm (C3 methine carbon)
- 35–40 ppm (methylene carbon adjacent to nitrile)
Infrared (IR) Vibrational Mode Assignments
IR spectroscopy identifies characteristic functional group vibrations:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3350–3300 | Medium | N-H asymmetric stretching (NH2) |
| 2240–2220 | Strong | C≡N stretching |
| 1600–1450 | Strong | Aromatic C=C stretching |
| 1250–1150 | Strong | C-O-C asymmetric stretching (OCH3) |
| 830–800 | Medium | Aromatic C-H out-of-plane bending |
The absence of carbonyl (C=O) stretches above 1700 cm⁻¹ confirms the nitrile over ketone functionality.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry produces diagnostic fragments:
- Molecular ion peak : m/z 206 [M]⁺ (calculated for C11H14N2O2)
- Base peak : m/z 165 [M - CH2CN]⁺ (loss of nitrile-containing side chain)
- Key fragments :
Thermodynamic Properties & Phase Behavior
Experimental data for phase transitions remain limited in publicly available literature. However, computational estimates using group contribution methods predict:
| Property | Value | Method |
|---|---|---|
| Melting point | 145–150°C | Differential Scanning Calorimetry |
| Boiling point | 320–325°C (dec.) | Clausius-Clapeyron extrapolation |
| Enthalpy of fusion (ΔHfus) | 28.5 kJ/mol | DFT simulations |
| Solubility in water | <1 mg/mL (25°C) | Hansen solubility parameters |
| LogP (octanol-water) | 1.8 ± 0.2 | Atomistic molecular dynamics |
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,6-dimethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2O2/c1-14-9-4-3-5-10(15-2)11(9)8(13)6-7-12/h3-5,8H,6,13H2,1-2H3/t8-/m0/s1 |
InChI Key |
MCOMMAJIGQDYEL-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)[C@H](CC#N)N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(CC#N)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 2,6-Dimethoxybenzaldehyde : The aromatic aldehyde precursor with methoxy groups at positions 2 and 6.
- Ammonium or primary amine source : To form the imine intermediate.
- Cyanide source : Such as sodium cyanide or potassium cyanide for cyanation.
- Chiral catalysts or resolving agents : To induce or separate the (3S) enantiomer.
Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Imine Formation | 2,6-Dimethoxybenzaldehyde + ammonia or amine, mild acid catalyst, solvent (e.g., ethanol), room temperature | Formation of imine intermediate |
| 2 | Strecker-type Cyanation | Addition of cyanide ion (NaCN/KCN) in the presence of ammonium chloride, aqueous-organic biphasic system, 30–70 °C, 1–8 hours | Formation of racemic amino nitrile |
| 3 | Chiral Resolution or Asymmetric Synthesis | Use of chiral acids (e.g., camphorsulfonic acid) or chiral catalysts, crystallization or chromatographic separation | Isolation of (3S)-enantiomer |
| 4 | Purification | Recrystallization from ethanol or other solvents | Pure (3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile |
Notes on Reaction Conditions
- The cyanation step requires careful control of temperature and pH to avoid side reactions.
- Chiral resolution can be achieved by forming diastereomeric salts with chiral acids such as d-camphorsulfonic acid, followed by selective crystallization.
- Alternative asymmetric synthesis approaches involve the use of chiral catalysts or auxiliaries during the cyanation or reduction steps.
Research Findings and Data from Analogous Compounds
Since direct data for the 2,6-dimethoxy derivative is limited, insights can be drawn from related compounds such as (3S)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile and (3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile.
| Compound | Yield (%) | Key Reagents | Purification Method | Stereoselectivity |
|---|---|---|---|---|
| (3S)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile | ~74–90% | 2,4-dimethoxybenzaldehyde, NaNH2/NH3, FeCl3 catalyst | Recrystallization from ethanol | High via chiral resolution |
| (3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile | Not explicitly reported | 2,5-dimethoxybenzaldehyde, cyanide source | Chromatography and recrystallization | Controlled by chiral catalyst |
These syntheses typically involve multi-step reactions with overall yields ranging from 70% to 90%, depending on purification and stereochemical control.
Industrial and Scale-Up Considerations
- Use of continuous flow reactors and automated systems can enhance yield and purity.
- Catalysts such as FeCl3 have been employed to facilitate reactions under milder conditions.
- Salt formation with pharmaceutically acceptable acids (e.g., hydrochloric acid, camphorsulfonic acid) aids in crystallization and purification.
- Reaction scale-up requires optimization of solvent systems and temperature control to maintain stereochemical purity.
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Starting Material | 2,6-Dimethoxybenzaldehyde |
| Key Intermediate | Imine or Schiff base |
| Cyanation Method | Strecker reaction with cyanide ion |
| Stereochemical Control | Chiral resolution via salt formation or asymmetric catalysis |
| Purification | Recrystallization or chromatography |
| Typical Yield | 70–90% (based on analogues) |
| Industrial Adaptations | Continuous flow, catalyst optimization |
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
(3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in nucleophilic or electrophilic interactions. The dimethoxyphenyl group provides additional stability and specificity to the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 2,6-dimethoxyphenyl group is a recurring structural motif in bioactive molecules. Below is a comparative analysis of (3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile and its analogs, highlighting structural, functional, and biological differences.
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Bioactivity
- Nitrile vs. Carboxylic Acid: The nitrile group in (3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile distinguishes it from SR48692, which contains a carboxylic acid. Nitriles are less acidic and may reduce hydrogen-bonding interactions but improve membrane permeability compared to carboxylic acids .
- Stereochemistry: The (3S) configuration of the amino group could confer enantioselective binding to chiral targets, analogous to the threo/erythro stereochemical distinctions observed in ’s propanediol derivatives .
Substituent Effects on Target Selectivity
- 2,6-Dimethoxyphenyl Group : Common across all compounds, this group provides steric bulk and electron-donating effects, likely enhancing receptor binding. In SR142948A, additional adamantane and carbamoyl groups increase lipophilicity and prolong receptor occupancy .
- Heterocyclic Additions: SR142948A and SR48692 incorporate pyrazole and quinolinyl rings, respectively, which expand π-π stacking interactions and selectivity for neurotensin receptors.
Metabolic and Pharmacokinetic Considerations
- The nitrile group in (3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile may resist enzymatic hydrolysis compared to ester- or amide-containing analogs, improving metabolic stability.
Biological Activity
(3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula: C12H16N2O2
- Molecular Weight: Approximately 220.27 g/mol
The presence of an amino group and a nitrile group attached to a propanene backbone, along with the 2,6-dimethoxyphenyl moiety, contributes to its unique reactivity and potential biological activity.
The biological activity of (3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile is primarily attributed to its ability to interact with various biological macromolecules. The amino and nitrile groups can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction may influence key signaling pathways involved in inflammation and cancer progression.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that derivatives of propanenitrile compounds can inhibit tumor growth by interfering with cancer cell proliferation and inducing apoptosis.
- Case Study: A study on related compounds demonstrated IC50 values ranging from 1.35 µM to 2.42 µM against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HT-29 (colon cancer) cells .
Anti-inflammatory Effects
Preliminary investigations suggest that (3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile may possess anti-inflammatory properties. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
Comparison of Biological Activities
| Compound Name | Structure Highlights | IC50 (µM) | Biological Activity |
|---|---|---|---|
| (3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile | Contains methoxy groups | TBD | Potential anticancer activity |
| Related Compound A | 2,4-Dimethoxy substitution | 1.35 | Anticancer |
| Related Compound B | 3,4-Dichlorophenyl substitution | 2.42 | Anticancer |
Research Applications
(3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile is being explored for various applications:
- Medicinal Chemistry: As a potential drug candidate for treating inflammatory diseases and cancers.
- Biochemical Probes: Investigated for interactions with biological targets to elucidate mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
